molecular formula C16H14F3N5O2S B2452524 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797680-33-1

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2452524
M. Wt: 397.38
InChI Key: NWGJVPQCCCMNNJ-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature23. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated2. However, the exact synthesis process for “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is not specified in the available resources.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the retrieved resources.



Chemical Reactions Analysis

The chemical reactions involving “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” are not specified in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported2. For example, ethyl 6-(5-((2-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate was reported to be a yellow solid with a melting point of 189–190 °C2. However, the specific physical and chemical properties of “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” are not available in the retrieved resources.


Scientific Research Applications

Synthesis and Biological Applications

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have been explored for various biological applications. For instance, a study by Küçükgüzel et al. (2013) synthesized derivatives of this compound, evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. They found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).

Another study conducted by Kanda et al. (2001) focused on the synthesis and structure-activity relationships of N-pyrimidinyl benzenesulfonamides as ETB selective antagonists. They discovered a highly potent ETB selective antagonist with oral bioavailability, contributing valuable insights into the development of such antagonists (Kanda et al., 2001).

Antitumor and Antibacterial Properties

The antitumor and antibacterial properties of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives have also been investigated. A study by Hafez et al. (2017) synthesized a series of such derivatives and evaluated them for their in vitro activity against various human tumor cell lines and bacterial strains. They found compounds with high activity against liver, colon, and lung cancer cell lines, as well as significant antibacterial activity (Hafez et al., 2017).

Spectroscopic and Molecular Structure Investigation

Mansour and Ghani (2013) conducted a comprehensive study on the structural aspects of a similar sulfonamide compound, focusing on its hydrogen-bond effect, spectroscopic properties, and molecular structure. They utilized various spectroscopic techniques and quantum chemical calculations to investigate the molecule's stability and electronic structures (Mansour & Ghani, 2013).

Anticancer Evaluation

Ghorab et al. (2014) synthesized a series of N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties and evaluated them for their anticancer activity against the human tumor breast cell line (MCF7). They found that these compounds showed promising activity, suggesting their potential in anticancer treatments (Ghorab et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources.


Future Directions

The future directions for the research and development of this compound are not specified in the available resources.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and resources would be required.


properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-4-13(5-3-12)27(25,26)23-9-11-24-10-8-22-15(24)14-20-6-1-7-21-14/h1-8,10,23H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJVPQCCCMNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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